Azido-PEG9-t-butyl ester
CAS No.: 1818294-43-7
Cat. No.: VC0520310
Molecular Formula: C25H49N3O11
Molecular Weight: 567.68
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1818294-43-7 |
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Molecular Formula | C25H49N3O11 |
Molecular Weight | 567.68 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3 |
Standard InChI Key | HNZVYHQBKFTIJZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Azido-PEG9-t-butyl ester (CAS: 1818294-43-7) is a PEG-based linker containing nine ethylene glycol units terminated with an azide group at one end and a tert-butyl ester at the other. The compound forms part of a broader class of functionalized PEG derivatives widely used in bioconjugation applications and pharmaceutical research .
Chemical Identity and Nomenclature
The compound is formally identified through several key parameters:
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CAS Registry Number: 1818294-43-7
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Molecular Formula: C25H49N3O11
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Molecular Weight: 567.67 g/mol
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IUPAC Name: tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
The compound is known by several synonyms in the scientific literature and commercial catalogs, including Azido-PEG9-Boc, Azido-PEG9-COOtBu, and 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester .
Structural Features
Azido-PEG9-t-butyl ester possesses several distinct structural elements that define its chemical behavior:
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Azide Terminal Group: The azide moiety (N₃) provides specific reactivity toward alkynes and strained cyclooctynes in click chemistry applications.
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PEG Spacer Chain: Nine ethylene glycol units (-CH₂CH₂O-) form a flexible, hydrophilic backbone.
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tert-Butyl Protected Carboxyl Group: The carboxylic acid function is protected as a tert-butyl ester, which can be selectively cleaved under acidic conditions.
The canonical SMILES notation for the compound is: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] .
Physical and Chemical Properties
Azido-PEG9-t-butyl ester exhibits physical and chemical properties characteristic of functionalized polyethylene glycol derivatives, with additional features derived from its terminal functional groups.
Physical Properties
The compound presents as a colorless to light yellow oily liquid at room temperature . Its physical characteristics are summarized in the following table:
Property | Value |
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Physical State | Liquid |
Appearance | Colorless to light yellow |
Molecular Weight | 567.67 g/mol |
Solubility | Soluble in Water, DMSO, DCM, DMF |
Purity (Commercial) | >95% |
Computed Properties
Various computational properties provide insights into the molecular behavior and potential biological interactions of Azido-PEG9-t-butyl ester:
Property | Value |
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XLogP3 | 0.6 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 13 |
Rotatable Bond Count | 32 |
Topological Polar Surface Area | 124Ų |
Heavy Atom Count | 39 |
Formal Charge | 0 |
Complexity | 588 |
These computational parameters indicate that the molecule possesses moderate lipophilicity (XLogP3 = 0.6), significant hydrogen bond acceptor capacity (13 sites), and substantial conformational flexibility (32 rotatable bonds) . The calculated properties suggest favorable characteristics for aqueous solubility while maintaining limited membrane permeability.
Reactivity and Applications
The distinct functional groups present in Azido-PEG9-t-butyl ester enable selective chemical transformations, making it a valuable tool in bioconjugation chemistry and related fields.
Click Chemistry Applications
The azide terminal group of Azido-PEG9-t-butyl ester participates readily in azide-alkyne cycloaddition reactions, a subset of click chemistry reactions characterized by high efficiency and selectivity. Specifically, the compound reacts with:
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Terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
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Strained cyclooctynes like BCN (bicyclononyne) and DBCO (dibenzocyclooctyne) via strain-promoted azide-alkyne cycloaddition (SPAAC)
These reactions produce stable triazole linkages, which are biologically inert and form under mild conditions compatible with sensitive biomolecules. This reactivity profile makes Azido-PEG9-t-butyl ester particularly valuable for bioorthogonal conjugation applications.
Orthogonal Reactivity
A significant advantage of Azido-PEG9-t-butyl ester is its capacity for sequential, orthogonal chemical transformations:
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The azide group can participate in click chemistry reactions while the tert-butyl ester remains intact.
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Subsequently, the tert-butyl ester can be selectively deprotected under acidic conditions to reveal a carboxylic acid for further functionalization .
This orthogonal reactivity allows for precise control in multistep synthetic procedures and bioconjugation applications.
PEG-Based Benefits
The PEG9 spacer in the compound provides several advantageous properties that enhance its utility:
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Increased water solubility, facilitating applications in aqueous environments
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Reduced immunogenicity when incorporated into bioconjugates
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Extended circulation half-life of PEGylated biomolecules
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Flexible spacing between conjugated components, reducing steric hindrance
These properties make Azido-PEG9-t-butyl ester particularly valuable in pharmaceutical applications, where PEGylation can enhance drug delivery and pharmacokinetic properties.
Applications in Research and Development
Azido-PEG9-t-butyl ester finds numerous applications in chemical biology, drug development, and materials science.
Bioconjugation
The compound serves as a versatile linker for bioconjugation strategies, including:
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Antibody-drug conjugate (ADC) development
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PEGylation of therapeutic proteins and peptides
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Surface functionalization of nanoparticles and biomaterials
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Site-specific labeling of biomolecules
The PEG chain provides suitable spacing between conjugated components while enhancing water solubility .
Drug Delivery Systems
In pharmaceutical research, Azido-PEG9-t-butyl ester contributes to the development of advanced drug delivery systems:
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PEGylated Liposomes: Enhancing circulation time and reducing immunogenicity
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Targeted Drug Conjugates: Providing spacers between targeting moieties and therapeutic payloads
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Stimuli-Responsive Systems: Enabling controlled release through cleavable linkages
The dual functionality of the compound allows for sophisticated synthetic strategies in drug delivery applications.
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